2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is an organic compound that features a unique combination of dichloromethyl, trifluoromethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with dichloromethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,1,1-Trifluoro-2,2-dichloroethane: A compound with similar halogenation but different structural properties.
Phenylbut-3-en-2-ol: A compound with a similar backbone but lacking halogenation.
Uniqueness
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is unique due to its combination of dichloromethyl, trifluoromethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
356073-60-4 |
---|---|
Molecular Formula |
C11H9Cl2F3O |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C11H9Cl2F3O/c12-9(13)10(17,11(14,15)16)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
InChI Key |
ZQXQALLCELNLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(Cl)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.